molecular formula C13H11N3O4S B5599523 N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide

N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide

Cat. No.: B5599523
M. Wt: 305.31 g/mol
InChI Key: YDGNFOXNIDLZSW-RIYZIHGNSA-N
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Description

N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide is a complex organic compound with a unique structure that includes a nitro group attached to a thiophene ring, a methylene bridge, and a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 2-phenoxyacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group and thiophene ring may interact with biological macromolecules, leading to changes in their function. The compound may also generate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(5-methyl-2-thienyl)methylene]-2-phenoxyacetohydrazide
  • N’-[(5-bromo-2-thienyl)methylene]-2-phenoxyacetohydrazide
  • N’-[(5-chloro-2-thienyl)methylene]-2-phenoxyacetohydrazide

Uniqueness

N’-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying the effects of nitro substitution on the biological and chemical properties of thiophene derivatives.

Properties

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-12(9-20-10-4-2-1-3-5-10)15-14-8-11-6-7-13(21-11)16(18)19/h1-8H,9H2,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGNFOXNIDLZSW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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